molecular formula C16H30N2O6S B3941436 1-cycloheptyl-4-(propylsulfonyl)piperazine oxalate

1-cycloheptyl-4-(propylsulfonyl)piperazine oxalate

Cat. No. B3941436
M. Wt: 378.5 g/mol
InChI Key: CZVZCMSSZJIOKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cycloheptyl-4-(propylsulfonyl)piperazine oxalate is a compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is used in scientific research for its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 1-cycloheptyl-4-(propylsulfonyl)piperazine oxalate is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase the levels of GABA in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to decrease the levels of glutamate, which is involved in the regulation of pain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-cycloheptyl-4-(propylsulfonyl)piperazine oxalate in lab experiments is its potential as a treatment for anxiety, depression, and neuropathic pain. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to develop more targeted treatments.

Future Directions

There are several future directions for research on 1-cycloheptyl-4-(propylsulfonyl)piperazine oxalate. One area of focus could be on developing more targeted treatments based on a better understanding of its mechanism of action. Additionally, further studies could investigate its potential for treating other neurological disorders, such as epilepsy and schizophrenia. Finally, research could also explore the potential use of this compound in combination with other drugs for enhanced therapeutic effects.

Scientific Research Applications

1-Cycloheptyl-4-(propylsulfonyl)piperazine oxalate has been studied for its potential therapeutic properties, including its effects on the central nervous system. It has been shown to have anxiolytic and antidepressant effects in animal models, and has also been studied for its potential as a treatment for neuropathic pain.

properties

IUPAC Name

1-cycloheptyl-4-propylsulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2S.C2H2O4/c1-2-13-19(17,18)16-11-9-15(10-12-16)14-7-5-3-4-6-8-14;3-1(4)2(5)6/h14H,2-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVZCMSSZJIOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2CCCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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